molecular formula C14H20 B1210604 Diamantane CAS No. 2292-79-7

Diamantane

Cat. No. B1210604
CAS RN: 2292-79-7
M. Wt: 188.31 g/mol
InChI Key: ZICQBHNGXDOVJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diamantane has evolved through innovative methodologies to enhance yields and understand its complex structure. One notable synthesis pathway includes the gas-phase reactions on platinum, leading to the creation of anti-tetramantane, a larger diamondoid fragment, through a double homologation process starting from diamantane (Burns et al., 1976). Another approach involves skeletal isomerization of hydrogenated cyclohepta-1,3,5-triene dimers in ionic liquids to synthesize diamantane with high yields (Aminov & Khusnutdinov, 2017).

Molecular Structure Analysis

Diamantane's molecular structure is a key focus due to its resemblance to diamond's lattice, offering insights into its stability and reactivity. The structural elucidation through X-ray crystallography and computational predictions has been pivotal in understanding its unique characteristics and potential for further functionalization (Fokin et al., 2005).

Chemical Reactions and Properties

Chemical modifications of diamantane, such as acylative ring expansion and reactions with nitrogen-containing nucleophiles, demonstrate its versatility in synthetic chemistry. These reactions pave the way for producing various diamantane derivatives with diverse functionalities (Okazaki et al., 2006), (Klimochkin, Ivleva, & Zaborskaya, 2021).

Physical Properties Analysis

The study of diamantane's physical properties, such as its phase transitions and molecular motions, provides invaluable information on its behavior under various conditions. Investigations into the soft mode phenomena and structural changes within the plastic phase of diamantane highlight its unique physical characteristics (Jenkins, 1983), (Evans, Hine, & Richards, 1978).

Chemical Properties Analysis

Exploring diamantane's chemical properties, such as its reactivity with electrophiles and radicals, elucidates its chemical behavior and potential for further applications. The synthesis and functionalization reactions reveal diamantane's ability to undergo various chemical transformations, offering pathways to novel compounds and materials (Courtney et al., 1972).

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure :

    • Okazaki et al. (2006) explored the acylative ring expansion of diamantanecarbaldehyde, leading to the synthesis of hydroxyhomodiamantanes, demonstrating diamantane's potential in organic synthesis and structural chemistry (Okazaki et al., 2006).
    • Gund et al. (2003) detailed the synthesis of diamantane via various chemical reactions, providing insights into its molecular structure and synthesis methods (Gund et al., 2003).
  • Geological and Environmental Applications :

    • Li Jinggui et al. (2000) investigated the Methyl Diamantane Index (MDI) as a maturity parameter for Lower Palaeozoic carbonate rocks, highlighting diamantane's relevance in petroleum geochemistry (Li Jinggui et al., 2000).
    • Wang et al. (2006) utilized diamondoids like diamantanes for forensic fingerprinting in environmental investigations, especially for oil spill differentiation and correlation (Wang et al., 2006).
  • Materials Science and Nanotechnology :

    • Maung et al. (2011) examined the thermal stability of cryomilled nanocrystalline aluminum containing diamantane, indicating its influence on the thermal properties of nanomaterials (Maung et al., 2011).
    • Matsuura (2016) predicted the tunnel magnetoresistance of diamondoids like diamantane, suggesting their potential in electronic applications (Matsuura, 2016).
  • Molecular Electronics and Photophysics :

    • Gushiken et al. (2008) explored diamantane's role in linking photochromism and liquid crystals, demonstrating its photophysical properties (Gushiken et al., 2008).
  • Chemical and Physical Properties under High Pressure :

    • Yang et al. (2014) investigated the high-pressure behavior of diamantane, revealing phase transitions sensitive to deviatoric stress, which is crucial for understanding its physical properties under extreme conditions (Yang et al., 2014).
  • Nanostructure and Carbon Nanotube Interactions :

    • Nakanishi et al. (2018) studied the formation of hydrogen bonding networks of hydroxylated diamantane inside double-walled carbon nanotubes, highlighting its utility in nanostructured materials (Nakanishi et al., 2018).

Safety And Hazards

Diamantane is classified as a skin irritant and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water and seek medical help .

Future Directions

Diamantane has potential applications in various fields such as nanotechnology, biochemistry, medicinal chemistry, and the pharmaceuticals industry . Its distinct molecular structure and stability make diamantane a promising candidate for use in advanced materials, pharmaceuticals, and energy-related sectors . The Diamantane market is expected to experience significant growth between 2023 and 2030 .

properties

IUPAC Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-7-2-12-10-4-8-5-11(9(1)10)13(3-7)14(12)6-8/h7-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICQBHNGXDOVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C4C1C5CC(C4)CC3C5C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177464
Record name Congressane
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Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Congressane

CAS RN

2292-79-7
Record name Diamantane
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Record name Congressane
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Record name Congressane
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Record name pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane
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Record name CONGRESSANE
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Synthesis routes and methods

Procedure details

1.0 g of the polymer (A-12) produced in Production Example 1 was dissolved under heat in a mixed solvent of 5.0 ml of gamma-butyrolactone and 5.0 ml of anisole to prepare a coating solution. The ratio of all carbon atoms of the cage structure (diamantane) to all carbon atoms of the total solid content of the insulating film-forming coating solution was about 36%. The solution was filtered through a 0.1-micron tetrafluoroethylene filter, and then applied onto a silicon wafer in a mode of spin coating. The coating film was heated on a hot plate in a nitrogen stream atmosphere at 180° C. for 60 seconds, and then further on a hot plate at 300° C. for 10 minutes. The specific dielectric constant of the thus-formed insulating film having a thickness of 0.5 microns was 2.57. The Young's modulus of the film was 6.0 GPa. 3σ of the film thickness was calculated, and it was 2.8%.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diamantane
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Diamantane
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Diamantane

Citations

For This Compound
2,600
Citations
GN Gordadze, MV Giruts - Petroleum Chemistry, 2008 - Springer
… Recently, we have found that diamantane hydrocarbons are present in the OM of the crystalline basement in a ratio that is far from equilibrium [8]. In might be assumed that the …
Number of citations: 38 link.springer.com
TM Gund, M Nomura, PR Schleyer - The Journal of Organic …, 1974 - ACS Publications
… different kinds of diamantane derivatives. A full discussion of the bromination and polybromination of diamantane is … The principles involved in the direct functionalization of diamantane …
Number of citations: 67 pubs.acs.org
AA Fokin, BA Tkachenko… - … A European Journal, 2005 - Wiley Online Library
… were used for the preparation of diamantane, the next representative … Selective functionalization of diamantane with electrophiles … in our experimental assessment of diamantane 1 and …
I Tabushi, Y Aoyama, N Takahashi, TM Gund… - Tetrahedron …, 1973 - Elsevier
… in diamantane (I)l is a synthetic … Reactions of diamantane with dichlorocarbene … acid, sealed tube) II gave only diamantane and a small amount of 1-diamantane carboxaldehyde …
Number of citations: 17 www.sciencedirect.com
L Jinggui, P Philp, C Mingzhong - Organic Geochemistry, 2000 - Elsevier
… Diagram displaying the relationship of 4-MD/(1-MD+3-MD+4-MD) (or MDI, methyl diamantane index) and R 0 of the O 1 m 5 sections. The open circles represent the values obtained …
Number of citations: 102 www.sciencedirect.com
J Reiser, E McGregor, J Jones, R Enick, G Holder - Fluid Phase Equilibria, 1996 - Elsevier
… governing the dissolution of extremely thick diamantane deposits from the inner wall of pipelines … A 54 g lot of diamantane was synthesized in our labs. The synthesis of diamantane was …
Number of citations: 70 www.sciencedirect.com
H Fujimoto, Y Kitagawa, H Hao, K Fukui - Bulletin of the Chemical …, 1970 - journal.csj.jp
… Calculations have also been carried out on three adamantane homologues, diamantane, triamantane and tetramantane, in an effort to predict the favorable course of the homolytic …
Number of citations: 33 www.journal.csj.jp
YT Chern - Macromolecules, 1998 - ACS Publications
… This work reports the synthesis and characterization of diamantane-based polyimides … Moreover, the diamantane cage might have a large void volume. Thus, we expect that diamantane-…
Number of citations: 90 pubs.acs.org
SD Karlen, R Ortiz, OL Chapman… - Journal of the …, 2005 - ACS Publications
… activation parameters for the diamantane rotator, we carried out … of the diphenylene−diamantane along the dialkyne axis … /mol to the gas phase diamantane barrier. These observations …
Number of citations: 91 pubs.acs.org
J Zhang, Z Zhu, Y Feng, H Ishiwata, Y Miyata… - Angewandte Chemie …, 2013 - nanoten.com
… Unlike for the formation of a diamantane linear polymer chain as the final product, our ab initio … We found that the capillary force that pulls a diamantane dicarboxylic acid molecule inside …
Number of citations: 72 nanoten.com

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